molecular formula C22H21N3O4S2 B3207190 N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040679-99-9

N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207190
CAS No.: 1040679-99-9
M. Wt: 455.6 g/mol
InChI Key: DVCSGOYPTVAFQP-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide features a thiophene-sulfonamide backbone substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group and an N-(4-ethoxyphenyl)-N-methyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-4-28-18-10-8-17(9-11-18)25(3)31(26,27)19-12-13-30-20(19)22-23-21(24-29-22)16-7-5-6-15(2)14-16/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSGOYPTVAFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, inhibition of specific enzymes, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Thiophene moiety : Often associated with anticancer and antimicrobial properties.
  • Sulfonamide group : Commonly linked to antibacterial activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.65Induction of apoptosis via p53 pathway
2HeLa2.41Cell cycle arrest at G0-G1 phase
3PANC-10.75Inhibition of carbonic anhydrases (hCA IX)

In a study by , derivatives of 1,2,4-oxadiazole demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity.

2. Enzyme Inhibition

The compound has shown promising results in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in tumorigenesis.

Enzyme TypeInhibition Constant (Ki)
hCA IX89 pM
hCA II0.75 nM

The inhibition of hCA IX is particularly noteworthy as it is often overexpressed in tumors, making it a target for cancer therapy .

Case Study 1: Antitumor Effects

A study involving the administration of this compound to MCF-7 cells showed that the compound significantly increased the expression levels of p53 and induced caspase-3 cleavage, leading to apoptosis .

Case Study 2: Selective Cytotoxicity

Further evaluations revealed that this compound selectively inhibited cancer cell proliferation without affecting normal cells at higher concentrations (10 µM), suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Research Findings and Implications

Activity Trends: Fluorinated analogs () exhibit moderate activity in preliminary screens, likely due to strong electron-withdrawing effects.

Synthetic Feasibility : The target’s structure avoids sterically demanding substituents, simplifying synthesis compared to brominated or pyridinyl derivatives () .

Tautomeric Stability : Unlike triazole derivatives (), oxadiazoles are less prone to tautomerism, favoring consistent binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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